Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride is a chemical compound with a complex structure that belongs to the class of octahydroindole derivatives
Scientific Research Applications
Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
- By inhibiting ACE, this compound reduces angiotensin II levels, leading to vasodilation and decreased blood pressure .
- As a result, angiotensin II production decreases, leading to vasodilation and reduced blood pressure. Additionally, bradykinin levels increase due to reduced degradation .
Target of Action
Mode of Action
- acts as an ACE inhibitor . It binds to the active site of ACE, preventing its enzymatic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride involves several steps. One common method includes the preparation of intermediates such as 3-chlorine-2-amino-propionic acid methyl ester hydrochloride using phosphorous pentachloride and dichloromethane. This intermediate is then converted to 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride using methylbenzene and acetyl chloride. Further steps involve the use of DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene to obtain 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is then converted to the final product using methanol and palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is designed to be efficient, cost-effective, and scalable, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Comparison with Similar Compounds
Methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride can be compared with other similar compounds such as mesembrine and mesembrenone, which are also octahydroindole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . The unique features of this compound make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindole-3a-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)10-5-3-2-4-8(10)11-7-6-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRZOWQWTJWLGR-KXNXZCPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCCC1NCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCCC[C@@H]1NCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.